2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride
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Overview
Description
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of isotopically labeled precursors during the synthesis of the triazole ring.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, leading to various biological effects. The isotopic labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound used in various applications, including as a building block for more complex molecules.
3-amino-1,2,4-triazole: Known for its use in the synthesis of other triazole derivatives and its biological activity.
1,2,3-Triazole: Another triazole isomer with different chemical properties and applications.
Uniqueness
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is unique due to its isotopic labeling, which allows for advanced research applications that are not possible with non-labeled compounds. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions and transformations .
Properties
Molecular Formula |
C5H9ClN4O2 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H/i2+1,3+1,7+1,8+1,9+1; |
InChI Key |
LDZCYWOIOKANPQ-HGQMSZQBSA-N |
Isomeric SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N.Cl |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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